![molecular formula C13H14N2O5 B1413691 [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 2173083-45-7](/img/structure/B1413691.png)

[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for the synthesis of similar compounds involve the protonation of p-toluenesulfonic acid promoted cyclocondensation of o-phenylenediamine and aldehydes . This method displayed broad substrate adaptability and afforded the desired products in moderate to excellent yield in short reaction time .Molecular Structure Analysis

The molecular formula of this compound is C13H14N2O5 . The average mass is 278.261 Da and the monoisotopic mass is 278.090271 Da .Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

Compounds with antioxidant and anti-inflammatory properties, such as vanillic acid and gallic acid, are extensively studied for their potential therapeutic applications. Vanillic acid, a dihydroxybenzoic acid analog, is known for its antioxidant, anti-inflammatory, and neuroprotective properties, suggesting its potential in treating various diseases associated with oxidative stress (A. Ingole et al., 2021). Similarly, gallic acid exhibits powerful anti-inflammatory mechanisms mainly involving the MAPK and NF-κB signaling pathways, highlighting its therapeutic potential in inflammation-related diseases (Jinrong Bai et al., 2020).

Enzymatic Remediation and Degradation of Pollutants

Enzymatic approaches utilizing oxidoreductive enzymes have been explored for the remediation and degradation of various organic pollutants present in industrial wastewater. Compounds like 1-hydroxybenzotriazole and veratryl alcohol act as redox mediators, enhancing the degradation efficiency of recalcitrant compounds by several enzymes. This research demonstrates the potential of enzyme-redox mediator systems in treating aromatic compounds present in industrial effluents (Maroof Husain & Q. Husain, 2007).

Antimicrobial and Antiviral Activities

Phenolic acids, such as p-coumaric acid, have been noted for their antimicrobial and antiviral activities. These compounds, whether in free form or conjugated with other molecules, exhibit a range of biological activities beneficial for health and have been the subject of extensive research in recent years (K. Pei et al., 2016).

Agricultural Applications

In agriculture, the understanding of the toxicity and mutagenicity of herbicides, such as 2,4-D, has advanced, providing insights into the specific characteristics of toxicity and aiding in the development of safer agricultural practices. Research on these aspects helps in identifying trends and gaps, contributing to future research efforts aimed at reducing occupational risks and environmental impact (Natana Raquel Zuanazzi et al., 2020).

Propriétés

IUPAC Name |

2-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-20-10-5-3-2-4-8(10)7-15-12(18)9(6-11(16)17)14-13(15)19/h2-5,9H,6-7H2,1H3,(H,14,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKAOBMXCUSFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C(NC2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

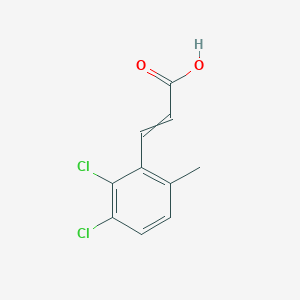

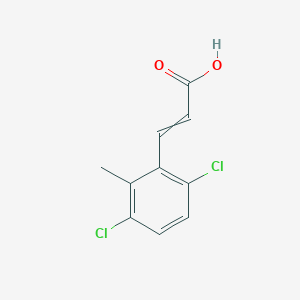

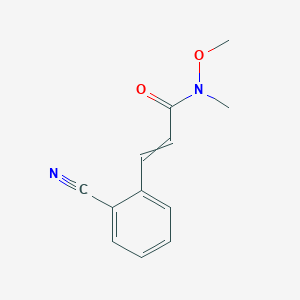

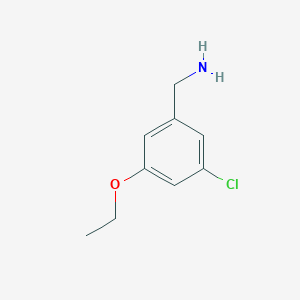

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate](/img/structure/B1413609.png)

![(1S,7S,9S)-5-Oxo-4-azatricyclo[4.2.1.03,7]non-2-ene-9-carboxylic acid](/img/structure/B1413611.png)